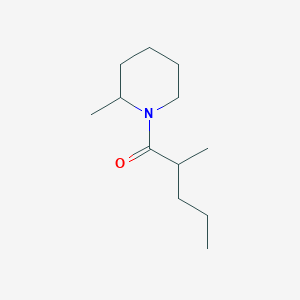
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as EPMM, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal applications.
Mecanismo De Acción
The mechanism of action of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways. Studies have shown that (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to exhibit various biochemical and physiological effects. Studies have shown that (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. Additionally, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has several advantages for lab experiments, including its low toxicity profile and potential therapeutic effects in various diseases. However, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone also has some limitations, including its limited solubility in water and potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research on (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone for therapeutic use. Furthermore, studies are needed to determine the potential side effects and drug interactions of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone. Finally, further research is needed to determine the potential of (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone as a drug candidate for various diseases.
Métodos De Síntesis
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 1-methylpyrrole-2-carboxylic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone.
Aplicaciones Científicas De Investigación
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to exhibit potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Furthermore, (4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-14-7-9-15(10-8-14)12(16)11-5-4-6-13(11)2/h4-6H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWLDCKXPUVJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(1-methylpyrrol-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)




![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)


![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)




